4-[(3-fluorophenyl)methyl]-1H-imidazole

Medicinal Chemistry Fragment-Based Drug Design CYP Enzyme Inhibition

Medicinal chemists require precise regioisomeric control for SAR studies; the common 1-substituted analog lacks the hydrogen bond donor needed for target engagement. This 4-substituted fluorinated imidazole solves that gap. - Retains one H-bond donor (TPSA=28.7 Ų) vs. 0 for 1-isomer; essential for kinase hinge or CYP heme coordination. - XLogP3=2.1 balances permeability vs. solubility; distinct from 1-benzyl analog (logP 1.7). - C-5 position free for halogenation or cross-coupling; synthetic versatility blocked in N-alkylated isomers.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B13241766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-fluorophenyl)methyl]-1H-imidazole
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=CN=CN2
InChIInChI=1S/C10H9FN2/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5H2,(H,12,13)
InChIKeyMNOXXWWDTDEEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Fluorophenyl)methyl]-1H-imidazole: Identity & Comparator Landscape


4-[(3-Fluorophenyl)methyl]-1H-imidazole (CAS 1314921-05-5) is a mono-substituted 1H-imidazole bearing a 3-fluorobenzyl group at the 4-position (tautomerically equivalent to the 5-substituted form) [1]. With a molecular weight of 176.19 g/mol, it belongs to the class of fluorinated imidazole building blocks widely used in medicinal chemistry. The closest commercially available analogs include its regioisomer 1-(3-fluorobenzyl)-1H-imidazole (CAS 109485-43-0), the non-fluorinated 4-benzyl-1H-imidazole, and the isomeric 4-(4-fluorobenzyl)- and 4-(2-fluorobenzyl)-1H-imidazoles [2]. Unlike the N-substituted isomer, this C-substituted variant retains a hydrogen bond donor (imidazole N–H), a property that critically influences target engagement and physicochemical behavior [1].

H-Bond Donor Required Target engagement via imidazole N–H
Regioisomeric Identity 4-substituted C-alkylated imidazole scaffold
Synthetic Versatility C-5 functionalization for derivatization

4-[(3-Fluorophenyl)methyl]-1H-imidazole: Why Generic Substitution Fails


Substituting 4-[(3-fluorophenyl)methyl]-1H-imidazole with its regioisomer 1-(3-fluorobenzyl)-1H-imidazole or with the non-fluorinated 4-benzyl variant introduces measurable changes in hydrogen-bonding capacity, lipophilicity, and electronic distribution that alter target binding and physical properties. The 4-substituted regioisomer possesses one hydrogen bond donor (imidazole N–H) whereas the 1-substituted analog has zero, directly affecting binding modes to targets requiring an H-bond donor [1]. The 3-fluoro substituent on the phenyl ring further modulates logP and metabolic stability relative to the unsubstituted benzyl analog. Even small shifts in clogP (2.1 vs. 1.7 for the 1-isomer) translate to a ~2.5-fold difference in predicted lipophilicity-driven membrane partitioning [1][2]. These properties cannot be recapitulated by simple interchange, making compound identity verification and regioisomeric purity critical for reproducible research outcomes.

Loss of H-Bond Donor
The 1-substituted isomer lacks imidazole N–H, which may eliminate key target interactions.
Physicochemical Profile Shift
Changes in lipophilicity and TPSA may alter membrane partitioning and assay outcomes.
Enzyme Inhibition Mode Differs
CYP heme coordination requires the N–H donor; regioisomer replacement may confound selectivity data.

4-[(3-Fluorophenyl)methyl]-1H-imidazole: Differentiation Evidence


Hydrogen Bond Donor: 4- vs. 1-Substituted Imidazole

The 4-substituted imidazole regioisomer possesses a hydrogen bond donor (N–H) that the 1-substituted analog lacks. This difference is critical for targets that engage the imidazole N–H, such as heme iron coordination in CYP enzymes or hinge-region hydrogen bonding in kinases. The 1-substituted regioisomer 1-(3-fluorobenzyl)-1H-imidazole has no H-bond donor capability (count = 0), whereas the target compound has HBD count = 1 [1][2].

H-Bond Donor Count
Head-to-head
Target: 1 HBD
Comparator: 0 HBD
Critical for N–H-dependent target binding
Computed property; PubChem
Medicinal Chemistry Fragment-Based Drug Design CYP Enzyme Inhibition

Lipophilicity Shift Between Regioisomers

Regioisomeric substitution pattern significantly impacts computed lipophilicity. The target compound has an XLogP3 of 2.1, while the 1-substituted regioisomer has an XLogP3 of 1.7 [1][2]. This ΔlogP of 0.4 units translates to approximately a 2.5-fold difference in octanol-water partition coefficient, which can affect membrane permeability, non-specific protein binding, and in vivo distribution.

Lipophilicity (XLogP3)
Head-to-head
Target: 2.1
Comparator: 1.7
ΔlogP 0.4
May affect permeability and distribution
Computed property; PubChem
ADME Prediction Lipophilicity Physicochemical Profiling

Topological Polar Surface Area Difference

The topological polar surface area (TPSA) differs by 10.9 Ų between the two regioisomers. The target compound has a TPSA of 28.7 Ų compared to 17.8 Ų for the 1-substituted analog [1][2]. A TPSA below 60 Ų generally predicts good blood-brain barrier penetration, but the 61% higher TPSA of the target compound suggests measurably lower passive membrane permeability compared to the 1-substituted isomer.

Topological PSA
Head-to-head
Target: 28.7 Ų
Comparator: 17.8 Ų
Higher TPSA may reduce passive permeability
Computed property; PubChem
Drug-Likeness Permeability Prediction Physicochemical Profiling

CYP11B2/B1 Inhibition: Comparator Data

While no published IC50 data exist for 4-[(3-fluorophenyl)methyl]-1H-imidazole against CYP enzymes, the closely related 1-(3-fluorobenzyl)-1H-imidazole has been characterized as an inhibitor of aldosterone synthase (CYP11B2) with an IC50 of 0.815 μM and of CYP11B1 with an IC50 of 0.206 μM [1]. This data serves as a valuable baseline. The 4-substituted regioisomer, retaining an imidazole N–H, is structurally capable of direct heme iron coordination—a known binding mode for azole CYP inhibitors—which the 1-substituted analog cannot engage. This mechanistic distinction predicts the 4-substituted compound may exhibit a different potency and selectivity profile across CYP isoforms, though experimental confirmation is currently absent.

CYP Inhibition IC50
Class-level
No target data; 1-isomer: CYP11B2 0.815 μM, CYP11B1 0.206 μM
Mechanistic inference; experimental confirmation absent
BRENDA entry for 1-substituted analog
Aldosterone Synthase Inhibition CYP11B2 Steroidogenesis

Commercial Purity Benchmarking

Commercially, 4-[(3-fluorophenyl)methyl]-1H-imidazole is supplied at a minimum purity of 95% (CAS 1314921-05-5) . The regioisomer 1-(3-fluorobenzyl)-1H-imidazole is also offered at 95% minimum purity . While nominal purity specifications appear equivalent, the absence of the alternative regioisomer as a specified impurity in the Certificate of Analysis for the 4-substituted compound is a critical procurement consideration. Regioisomeric contamination in the 1-substituted product (potentially containing traces of the 4-substituted isomer or vice versa) could confound biological assays, particularly those sensitive to H-bond donor interactions.

Purity Benchmark
Data to verify
Nominal 95% (supplier spec)
Purity equivalent; identity drives selection
Supplier specification; CoA review recommended
Chemical Procurement Purity Specification Building Block Quality

4-[(3-Fluorophenyl)methyl]-1H-imidazole: Application Scenarios


Fragment-Based Discovery: N–H Hydrogen Bond Donor

In fragment screening campaigns where the imidazole N–H serves as a critical hydrogen bond donor—for example, interacting with the hinge region of kinases or coordinating heme iron in CYP enzymes—the 4-substituted regioisomer is mechanistically required. The 1-substituted analog, lacking a hydrogen bond donor (HBD count = 0 [1]), cannot fulfill this role and would produce false-negative results in biochemical assays dependent on this interaction.

SAR Studies: Regioisomeric CYP Enzyme Inhibition

For structure-activity relationship studies investigating the impact of imidazole substitution pattern on CYP11B2/CYP11B1 inhibition, the 4-substituted compound provides a distinct binding modality compared to the 1-substituted analog. When compared with the published IC50 values of the 1-isomer (CYP11B2 IC50 = 0.815 μM; CYP11B1 IC50 = 0.206 μM [2]), the 4-substituted variant allows direct evaluation of the contribution of N–H-mediated heme coordination to potency and selectivity.

Physicochemical Optimization: Lipophilicity & TPSA

When a program requires a building block with moderate lipophilicity (XLogP3 = 2.1) and higher topological polar surface area (TPSA = 28.7 Ų [1]) to balance permeability and solubility, the 4-substituted regioisomer offers a quantifiably different profile from the 1-substituted analog (XLogP3 = 1.7; TPSA = 17.8 Ų [1]). This makes it suitable for lead optimization campaigns where reduced passive membrane permeability relative to the 1-isomer is a desired feature, such as minimizing off-target CNS distribution.

Synthesis of 4,5-Disubstituted Imidazole Derivatives

The 4-substituted imidazole scaffold, with the benzyl group at position 4 and the N–H at position 1 remaining available, can serve as a versatile intermediate for further functionalization at C-5 (e.g., halogenation, formylation, or cross-coupling). This synthetic utility distinguishes it from the 1-substituted regioisomer, where the N-alkylation blocks a key derivatization site, limiting downstream chemical diversification strategies [3].

Application
Selection Property
Validation Focus
Fragment screening requiring H-bond donor
Imidazole N–H present (4-substituted)
Target engagement via N–H interactions
CYP isoform selectivity SAR
N–H heme coordination capable
Selectivity vs 1-substituted analog
Lead optimization balancing permeability
Moderate lipophilicity, higher TPSA
Membrane permeability & CNS penetration review
Synthesis of 4,5-disubstituted imidazoles
C-5 available for functionalization
Derivatization scope and regioisomeric purity
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